

Solubility profile of 3-Phenylpyridin-2-ylamine in common lab solvents

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Compound of Interest

Compound Name: 3-Phenylpyridin-2-ylamine

Cat. No.: B1272036

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Solubility Profile of 3-Phenylpyridin-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Phenylpyridin-2-ylamine**, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents a predicted solubility profile based on the compound's chemical structure and general principles of solubility for aromatic amines. Furthermore, it offers detailed, adaptable experimental protocols for determining both kinetic and thermodynamic solubility in common laboratory solvents.

Predicted Solubility Profile

3-Phenylpyridin-2-ylamine (CAS No. 87109-10-2) possesses both aromatic character from its phenyl and pyridine rings and a basic amino group. This structure dictates its likely solubility behavior.

Table 1: Predicted Qualitative Solubility of **3-Phenylpyridin-2-ylamine**

Solvent Class	Common Examples	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Sparingly Soluble to Soluble	The amino group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the hydrophobic nature of the phenyl and pyridine rings. Solubility should increase with the addition of acid.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)	Soluble	These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the bulky aromatic structure.
Non-Polar	Toluene, Hexanes, Diethyl Ether	Sparingly Soluble to Insoluble	The overall polarity of 3-Phenylpyridin-2-ylamine is too high for significant solubility in non-polar solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Aqueous Acid	Dilute HCl, Dilute H ₂ SO ₄	Soluble	The basic amino group will be protonated to form a more polar and highly water-soluble salt.[1]
Aqueous Base	Dilute NaOH, Dilute KOH	Insoluble	The basicity of the amino group is not expected to be enhanced in a basic solution, thus solubility will likely be similar to or less than in neutral water.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols for kinetic and thermodynamic solubility are recommended. These methods are widely used in the pharmaceutical industry for compound characterization.[2][3][4]

This high-throughput method is suitable for early-stage drug discovery to quickly assess a compound's solubility.[4][5][6]

Materials:

- **3-Phenylpyridin-2-ylamine**
- Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates
- Nephelometer or plate reader with turbidimetry capabilities
- Automated liquid handler (recommended)

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **3-Phenylpyridin-2-ylamine** in 100% DMSO.[5]
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
- **Addition to Aqueous Buffer:** Transfer a small, fixed volume (e.g., 2 μ L) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger, fixed volume (e.g., 198 μ L) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
- **Incubation:** Shake the plate at room temperature for a defined period (e.g., 2 hours).
- **Measurement:** Measure the turbidity (light scattering) of each well using a nephelometer.
- **Data Analysis:** The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

This "gold standard" method determines the equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[2][7][8]

Materials:

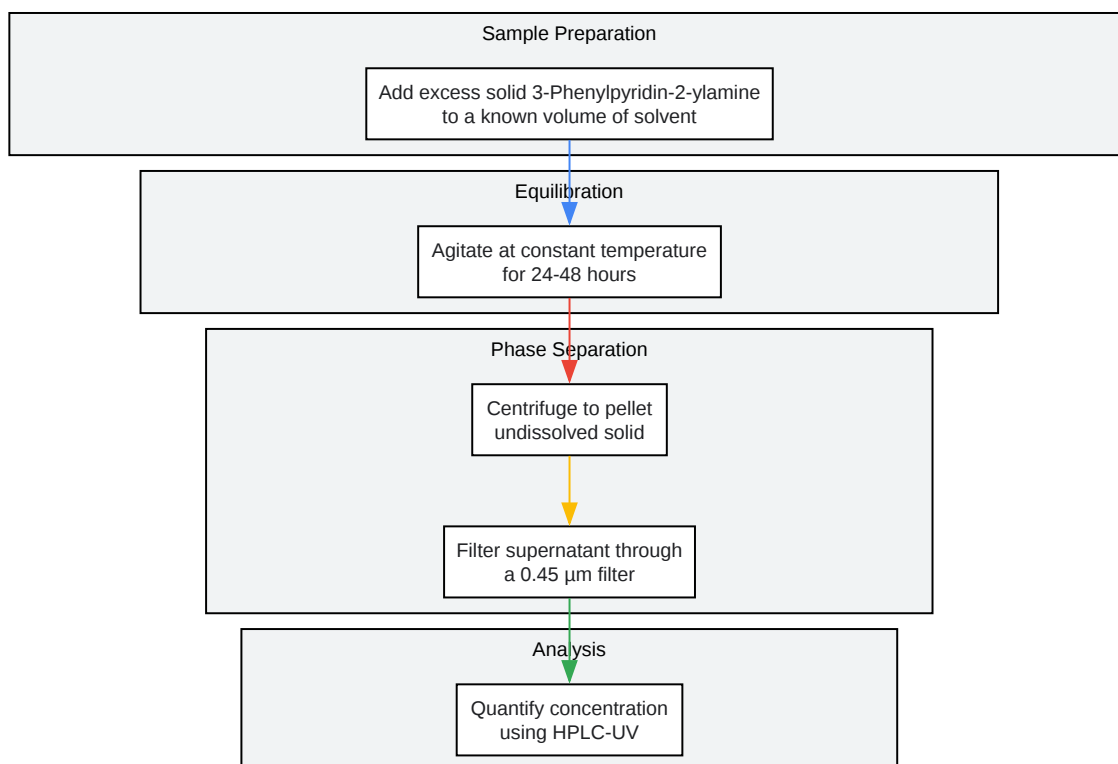
- Solid **3-Phenylpyridin-2-ylamine**
- Selected common laboratory solvents (e.g., water, ethanol, acetonitrile, dichloromethane)
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Syringe filters (0.45 μ m)
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

- **Sample Preparation:** Add an excess amount of solid **3-Phenylpyridin-2-ylamine** to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation of Solid and Liquid Phases:** Centrifuge the vials at high speed to pellet the undissolved solid.
- **Filtration:** Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of **3-Phenylpyridin-2-ylamine** in the filtrate using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound is required for accurate quantification.
- **Data Reporting:** The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermodynamic solubility assay.



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